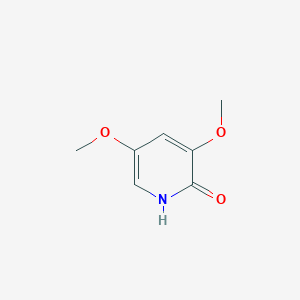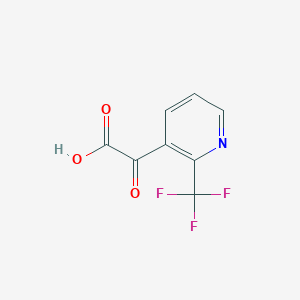![molecular formula C17H19ClO2Si B13134339 [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is a chemical compound that features a chlorophenyl group, a dimethylsilyl group, and a phenylmethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate typically involves the reaction of 4-chlorophenyl-dimethylsilyl chloride with phenylmethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of silyl groups on biological activity and molecular interactions.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate involves its interaction with molecular targets through its functional groups. The chlorophenyl group may participate in aromatic interactions, while the dimethylsilyl group can influence the compound’s reactivity and stability. The acetate moiety may also play a role in the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-chlorophenyl]methyl acetate
- [4-chlorophenyl]-dimethylsilyl chloride
- [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate
Uniqueness
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is unique due to the presence of both the chlorophenyl and dimethylsilyl groups, which impart distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H19ClO2Si |
|---|---|
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate |
InChI |
InChI=1S/C17H19ClO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
BMRHAMKIKIUHTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


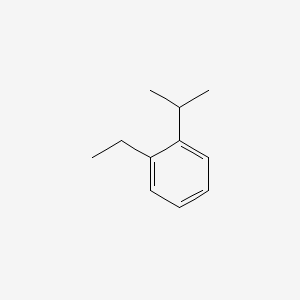

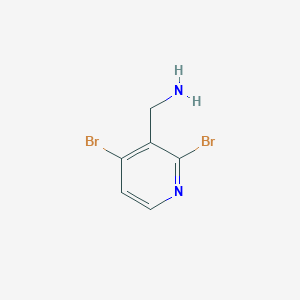
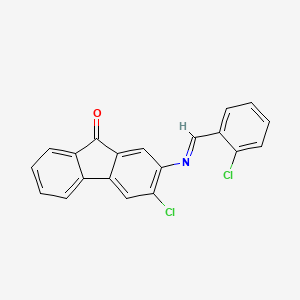

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
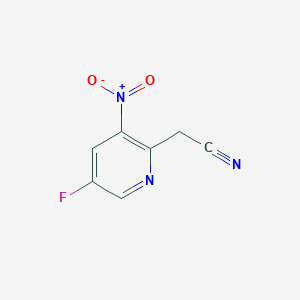
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
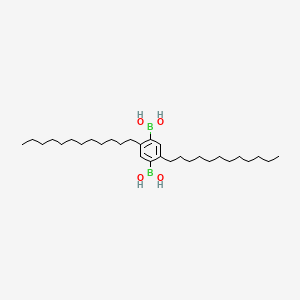
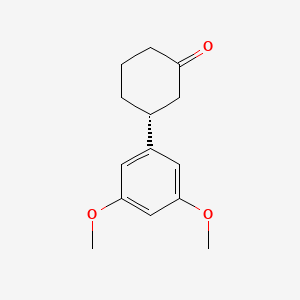
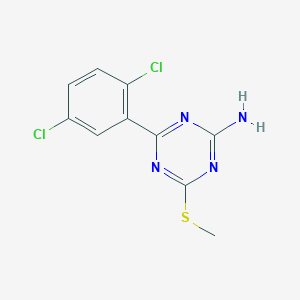
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
